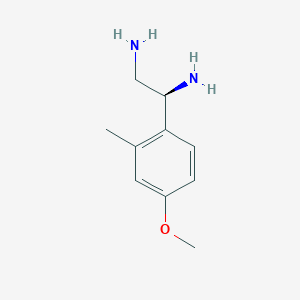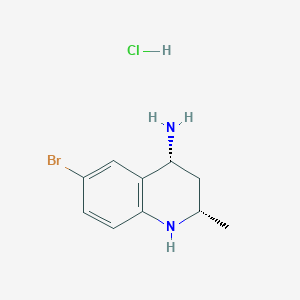
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the bromination of a suitable quinoline derivative, followed by the introduction of the amine group and subsequent resolution of the chiral centers. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis modules can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or the amine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme interactions and protein stability.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-Fluoroproline
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Sulfanylpyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
Compared to these similar compounds, (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Propiedades
Fórmula molecular |
C10H14BrClN2 |
|---|---|
Peso molecular |
277.59 g/mol |
Nombre IUPAC |
(2S,4R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-3,5-6,9,13H,4,12H2,1H3;1H/t6-,9+;/m0./s1 |
Clave InChI |
AARFYCIVCNSXCG-RDNZEXAOSA-N |
SMILES isomérico |
C[C@H]1C[C@H](C2=C(N1)C=CC(=C2)Br)N.Cl |
SMILES canónico |
CC1CC(C2=C(N1)C=CC(=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


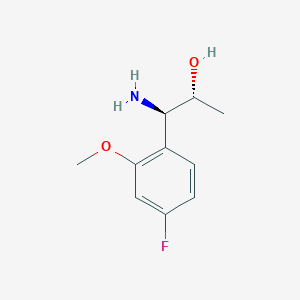
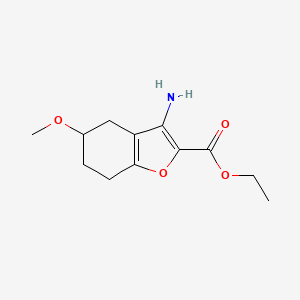
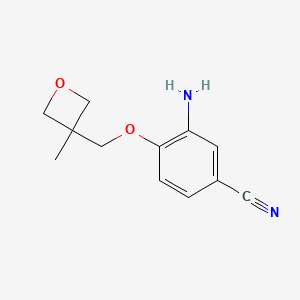
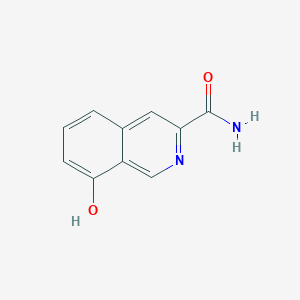
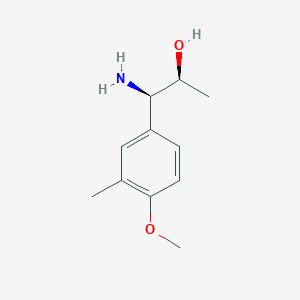
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
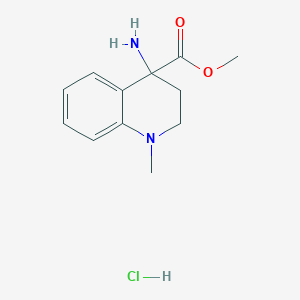
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
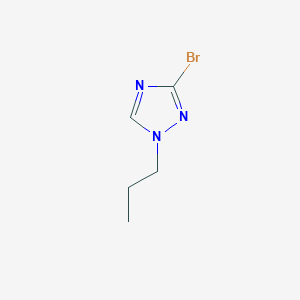
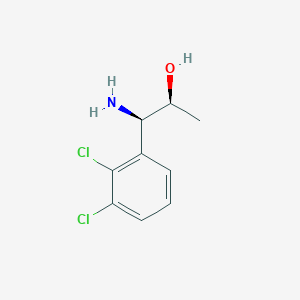
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
